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molecular formula C15H16ClN3O2 B8043826 5-(4-Chlorophenoxy)-3,3-dimethyl-5-(1,2,4-triazol-4-yl)-pent-1-en-4-one

5-(4-Chlorophenoxy)-3,3-dimethyl-5-(1,2,4-triazol-4-yl)-pent-1-en-4-one

Cat. No. B8043826
M. Wt: 305.76 g/mol
InChI Key: XGVPVUQEOVBIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04514409

Procedure details

89 g (0.28 mol) of 5-bromo-5-(4-chlorophenoxy)-3,3-dimethylpent-1-en-4-one, dissolved in 120 ml of acetonitrile, were added dropwise, in the course of 30 minutes, to a solution of 115.9 g (1.68 mols) of 1,2,4-triazole in 1,000 ml of acetonitrile at 50° C. After the solution had been heated at the boil for three hours, the solvent was distilled off and the residue was taken up in 300 ml of ethyl acetate. The solution was washed three times with 50 ml of water, and the organic phase, after having been dried over anhydrous sodium sulphate, was concentrated by evaporation under reduced pressure. The residual oil was dissolved in 400 ml of acetone, and a solution of 80.6 g of naphthalene-1,5-disulphonic acid in 400 ml of acetone was added. The salt which had crystallized out was filtered off under suction and washed with acetone, 250 ml each of water and dichloromethane were stirred with the salt, and the mixture was then rendered alkaline with a 10% strength sodium carbonate solution. The oil which remained after the organic phase had been evaporated off was dissolved in a small amount of ether, and petroleum ether was then slowly added to the solution. The product which crystallized out in the process was filtered off and washed with a small amount of ether/petroleum ether. 17.1 g (20% of theory) of 5-(4-chlorophenoxy)-3,3-dimethyl-5-(1,2,4-triazol-4-yl)-pent-1-en-4-one (Compound 3) of melting point 124° to 126° C. were obtained.
Name
5-bromo-5-(4-chlorophenoxy)-3,3-dimethylpent-1-en-4-one
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
115.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]([O:10][C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=1)[C:3](=[O:9])[C:4]([CH3:8])([CH3:7])[CH:5]=[CH2:6].[NH:18]1[CH:22]=[N:21][CH:20]=[N:19]1>C(#N)C>[Cl:17][C:14]1[CH:15]=[CH:16][C:11]([O:10][CH:2]([N:21]2[CH:20]=[N:19][N:18]=[CH:22]2)[C:3](=[O:9])[C:4]([CH3:8])([CH3:7])[CH:5]=[CH2:6])=[CH:12][CH:13]=1

Inputs

Step One
Name
5-bromo-5-(4-chlorophenoxy)-3,3-dimethylpent-1-en-4-one
Quantity
89 g
Type
reactant
Smiles
BrC(C(C(C=C)(C)C)=O)OC1=CC=C(C=C1)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
115.9 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
were stirred with the salt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the solution had been heated at the boil for three hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
WASH
Type
WASH
Details
The solution was washed three times with 50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase, after having been dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated by evaporation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil was dissolved in 400 ml of acetone
ADDITION
Type
ADDITION
Details
a solution of 80.6 g of naphthalene-1,5-disulphonic acid in 400 ml of acetone was added
CUSTOM
Type
CUSTOM
Details
The salt which had crystallized out
FILTRATION
Type
FILTRATION
Details
was filtered off under suction
WASH
Type
WASH
Details
washed with acetone, 250 ml each of water and dichloromethane
CUSTOM
Type
CUSTOM
Details
had been evaporated off
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in a small amount of ether, and petroleum ether
ADDITION
Type
ADDITION
Details
was then slowly added to the solution
CUSTOM
Type
CUSTOM
Details
The product which crystallized out in the process
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with a small amount of ether/petroleum ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OC(C(C(C=C)(C)C)=O)N2C=NN=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.1 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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